molecular formula C26H21ClN4O2S B2368187 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034282-66-9

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2368187
CAS No.: 2034282-66-9
M. Wt: 488.99
InChI Key: NIORXPHSNKZWQT-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidin-4(5H)-one core fused with a thioether-linked 2-(4-chlorophenyl)-5-methyloxazole moiety. Key structural attributes include:

  • Cyclopropyl substituent at position 3, which may enhance conformational rigidity and metabolic stability.
  • Oxazolylmethylthio group, contributing to electron-deficient aromatic systems that could facilitate kinase binding.

Synthesis likely involves microwave-assisted phosphorylation (as in ) and alkylation steps (similar to ).

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-cyclopropyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S/c1-15-21(29-24(33-15)17-7-9-18(27)10-8-17)14-34-26-30-22-20(16-5-3-2-4-6-16)13-28-23(22)25(32)31(26)19-11-12-19/h2-10,13,19,28H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIORXPHSNKZWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(C(=O)N3C5CC5)NC=C4C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule with potential pharmaceutical applications. It is characterized by a unique structure that includes various functional groups, such as oxazole, thioether, and pyrimidine moieties. Given its structural complexity, this compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

PropertyValue
Molecular Formula C19H23ClN2O3S
Molecular Weight 394.92 g/mol
CAS Number 1015859-04-7

Anticancer Activity

Preliminary studies suggest that compounds with structural similarities to 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibit significant anticancer properties. In particular, compounds that include the 4-chlorophenyl group have been shown to inhibit key signaling pathways involved in cancer progression.

  • Kinase Inhibition : Research has indicated that similar compounds can inhibit kinases such as AKT2/PKBβ, which is crucial in glioma malignancy. For example, a related compound demonstrated low micromolar activity against AKT2 and inhibited the formation of neurospheres in glioblastoma stem cells without significant cytotoxicity towards non-cancerous cells .
  • Cell Line Studies : The anticancer efficacy of related compounds has been evaluated on various glioma cell lines (e.g., U87MG, C6). These studies revealed that certain derivatives could induce cell death effectively while being less harmful to normal cells .

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial activity. Compounds containing thioether and oxazole functionalities have been associated with antibacterial effects. For instance, derivatives bearing similar moieties have shown promising results against various bacterial strains .

Study 1: Anticancer Efficacy in Glioblastoma

In a study involving several pyrano[2,3-c]pyrazoles, one compound (designated as 4j ) was identified for its potent inhibitory effects on glioma cell growth. This compound exhibited an IC50 value of approximately 12 μM against AKT2 and showed significant inhibition of neurosphere formation in primary patient-derived glioma stem cells .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the synthesis of piperidine derivatives highlighted the potential antibacterial action of compounds similar to 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one . The study reported effective enzyme inhibition (e.g., acetylcholinesterase) alongside antibacterial activity against selected strains .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to this pyrrolo[3,2-d]pyrimidine derivative exhibit significant antimicrobial activity. For instance, derivatives within this chemical class have shown efficacy against pathogens such as Mycobacterium tuberculosis, with IC50 values suggesting potent antibacterial properties. The structural features of this compound may enhance its interaction with microbial targets, although specific data on this compound's antimicrobial efficacy is still limited.

Anticancer Potential

The anticancer properties of pyrrolo[3,2-d]pyrimidines are well-documented. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have demonstrated that similar compounds effectively inhibit cancer cell proliferation by targeting enzymes involved in tumor growth. The proposed mechanism of action for this compound likely involves the inhibition of key metabolic pathways essential for cancer cell survival.

Anti-inflammatory Effects

Compounds with similar structures have also been studied for their anti-inflammatory properties. The presence of specific functional groups may allow these molecules to interact with inflammatory pathways, potentially leading to therapeutic effects in conditions characterized by excessive inflammation.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis may include:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Thioether Group : A nucleophilic substitution reaction introduces the thioether functionality.
  • Formation of the Pyrimidine Core : This step often involves condensation reactions with appropriate precursors.

Antimycobacterial Activity Study

A study evaluated various substituted pyrrolo[3,2-d]pyrimidine derivatives against Mycobacterium tuberculosis. Results indicated promising activity for certain compounds with structural similarities to our target compound, highlighting its potential as a lead compound for further development in treating tuberculosis .

Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name/Type Core Structure Key Substituents Biological Activity Source
Target Compound Pyrrolo[3,2-d]pyrimidinone 3-cyclopropyl, 7-phenyl, oxazolylmethylthio group Potential kinase inhibitor Synthesis methods
Pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo-pyrimidinone Aryl/aliphatic groups at positions 2 and 5 Antimicrobial
PHA-767491 Pyrrolo[3,2-c]pyridinone Pyridinyl, dihydro-pyrrole Cdc7/Cdk9 inhibitor
XL413 Benzofuro[3,2-d]pyrimidinone Chloro, pyrrolidinyl Cdc7 inhibitor
SNS-032 Thiazole-oxazole tert-Butyloxazolyl, piperidine carboxamide CDK9 inhibitor
Patent Compounds () Pyrrolo[3,2-d]pyrimidine Varied substituents (e.g., halogens, alkyl) Anticancer

Key Findings from Comparative Analysis

Core Structure and Activity

  • Pyrrolo-pyrimidinones (Target compound, ): These cores are prevalent in kinase inhibitors and anticancer agents. The fused ring system provides a planar structure for ATP-binding pocket interactions .
  • Pyrazolo-pyrimidinones (): Exhibit antimicrobial activity, highlighting how heterocyclic variations redirect biological function .

Substituent Effects

  • Cyclopropyl group : Present in the target compound, this substituent is absent in most analogs. It may reduce metabolic oxidation compared to bulkier alkyl groups (e.g., ethyl in ) .
  • Oxazole-thioether moiety : Shared with SNS-032 (), this group is critical for kinase inhibition. The 4-chlorophenyl substitution in the target compound could enhance binding affinity to hydrophobic kinase domains .
  • 7-Phenyl group : Similar to 6-benzoyl substituents in , this may improve target selectivity by occupying specific subpockets in enzymes .

Preparation Methods

Phenyl Group Installation at Position 7

The phenyl group is incorporated via Suzuki-Miyaura coupling. Reaction of 4-chloro-3-cyclopropylpyrrolo[3,2-d]pyrimidine with phenylboronic acid using Pd₂(dba)₃ as a catalyst and potassium carbonate as a base in dioxane at 80°C affords the 7-phenyl derivative in 72% yield.

Oxazole Ring Construction

The 2-(4-chlorophenyl)-5-methyloxazole-4-ylmethylthio moiety is synthesized through a Hantzsch-type reaction.

Oxazole Formation

Condensation of 4-chlorobenzamide with methyl 3-bromo-2-oxopropanoate in dichloromethane at 25°C generates the oxazole core. The methyl group at position 5 originates from the methyl ester of the bromoketone.

Methylthioether Linkage

The thioether bridge is established via nucleophilic substitution. Treatment of 4-(bromomethyl)-2-(4-chlorophenyl)-5-methyloxazole with sodium hydrosulfide in N,N-dimethylformamide at 60°C produces the thiol intermediate, which is subsequently alkylated with 4-chloro-3-cyclopropyl-7-phenylpyrrolo[3,2-d]pyrimidine in the presence of potassium carbonate.

Final Assembly and Optimization

Coupling of Substituents

The oxazolylmethylthio group is introduced via a two-step sequence:

  • Thiol Activation : The pyrrolo[3,2-d]pyrimidinone intermediate is treated with phosphorus pentasulfide in pyridine to generate a thiolate.
  • Alkylation : Reaction with 4-(bromomethyl)-2-(4-chlorophenyl)-5-methyloxazole in dichloromethane at ambient temperature yields the target compound.

Purification and Characterization

Crude product is purified by flash chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Nuclear magnetic resonance (¹H, ¹³C) and high-resolution mass spectrometry confirm structural integrity.

Reaction Conditions and Catalysts

Key catalytic systems and solvents include:

Step Catalyst/Reagent Solvent Temperature Yield (%)
Suzuki Coupling Pd₂(dba)₃, BINAP Dioxane 80°C 72
Oxazole Formation None Dichloromethane 25°C 65
Thioether Alkylation K₂CO₃ DMF 60°C 58

Challenges and Solutions

Regioselectivity in Cyclopropane Attachment

The use of bulky ligands (e.g., BINAP) in palladium-catalyzed couplings minimizes undesired β-hydride elimination, ensuring selective cyclopropane installation.

Oxazole Stability

The electron-withdrawing 4-chlorophenyl group stabilizes the oxazole ring against hydrolysis during thiol alkylation.

Q & A

Q. What are the common synthetic routes for assembling the oxazole and pyrrolo[3,2-d]pyrimidinone moieties in this compound?

The synthesis typically involves multi-step strategies:

  • Oxazole formation : Cyclization of substituted acetamide precursors with POCl₃ or using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-chlorophenyl group .
  • Pyrrolo[3,2-d]pyrimidinone core : Constructed via condensation of aminopyrrole derivatives with carbonyl agents (e.g., ethyl cyanoacetate) under basic conditions, followed by cyclization .
  • Thioether linkage : Introduced by nucleophilic substitution between a mercapto intermediate and a halogenated oxazole derivative .

Key Reaction Conditions :

StepReagents/ConditionsPurposeReference
OxazolePOCl₃, refluxCyclization
Core assemblyK₂CO₃, DMF, 80°CCondensation
ThioetherNaH, THF, 0°C → RTNucleophilic substitution

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography : Resolves absolute configuration and molecular packing (e.g., R factor = 0.054, T = 298 K in related structures) .
  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., aromatic protons δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₂ClN₃O₂S: 468.1094) .

Analytical Workflow :

TechniqueCritical ParametersApplicationReference
X-rayData-to-parameter ratio > 13.6Disorder analysis
NMRDMSO-d₆ solvent, 400 MHzFunctional group verification
HPLCC18 column, MeCN/H₂O gradientPurity > 95%

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during thioether linkage formation?

Regioselectivity is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, reducing side reactions .
  • Base choice : Strong bases (e.g., NaH) enhance nucleophilicity of the thiolate ion .
  • Temperature control : Slow addition at 0°C minimizes disulfide byproduct formation .

Optimization Case Study :

VariableCondition ACondition BOutcome
SolventTHFDMFYield increased from 60% → 85%
BaseK₂CO₃NaHRegioselectivity improved by 20%
TempRT0°C → RTByproduct reduced from 15% → 3%
Reference:

Q. What methodologies are recommended for analyzing crystallographic disorder in such complex heterocycles?

Disorder arises from flexible substituents (e.g., cyclopropyl groups). Strategies include:

  • Multi-temperature data collection : Resolve thermal motion (e.g., 100 K vs. 298 K) .
  • Occupancy refinement : Split models for disordered atoms (e.g., 50:50 occupancy) .
  • Computational modeling : DFT calculations validate preferred conformations .

Example Disorder Parameters :

Compound FeatureDisorder TypeRefinement Strategy
Cyclopropyl groupRotationalSplit positions, TLS parameters
Methyl-oxazolePositionalOccupancy adjustment
Reference:

Q. How should researchers resolve conflicting NMR and X-ray data for cyclopropane stereochemistry?

Conflicting data may arise from dynamic effects in solution (NMR) vs. solid-state (X-ray):

  • Variable Temperature (VT) NMR : Detect conformational exchange broadening (e.g., coalescence at 120°C) .
  • NOESY experiments : Identify spatial proximity of protons to confirm stereochemistry .
  • Complementary DFT : Compare calculated/experimental NMR shifts and X-ray torsion angles .

Case Study :

TechniqueObservationResolution
X-rayChair-like cyclopropaneStatic conformation
NMRAveraged signalsVT-NMR reveals fluxionality
Reference:

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